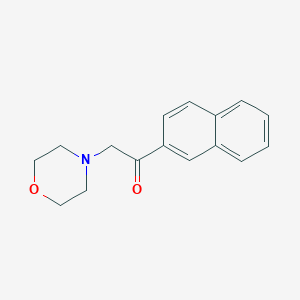
2-(4-morpholinyl)-1-(2-naphthyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-1-(2-naphthyl)ethanone is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone typically involves the reaction of 2-naphthyl ethanone with morpholine. The reaction conditions often include the use of solvents such as N,N’-dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(4-morpholinyl)-1-(2-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in substitution reactions where the morpholino group or the naphthyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-morpholinyl)-1-(2-naphthyl)ethanone has several scientific research applications:
Chemistry: It is used as a photoinitiator in free radical polymerization, particularly for the polymerization of methyl methacrylate.
Biology: Research has explored its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives have been studied for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of photoinitiating systems for UV-curing applications.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone involves its ability to act as a photoinitiator. Upon irradiation with UV light, it undergoes α-cleavage to generate reactive radicals that initiate polymerization reactions . In biological systems, its mechanism may involve interactions with specific molecular targets, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(4-morpholinyl)-1-(2-naphthyl)ethanone can be compared with similar compounds such as:
2-(N-methyl-N-phenylamino) acetonaphthone: Another photoinitiator with similar applications but different absorption characteristics.
1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone: A compound with a similar structure but different substituents, leading to variations in its chemical and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C16H17NO2/c18-16(12-17-7-9-19-10-8-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 |
InChI Key |
WAIJUCUDGHRNHZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B260965.png)
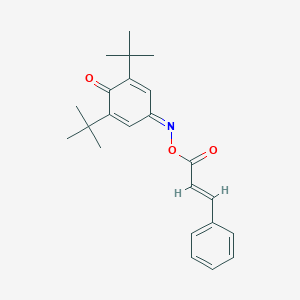
![Ethyl 6-amino-2-[(2-furylmethyl)amino]-5-nitro-4-pyrimidinecarboxylate](/img/structure/B260968.png)
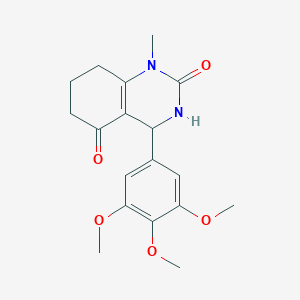
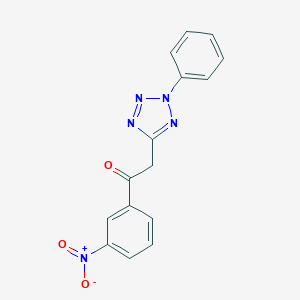
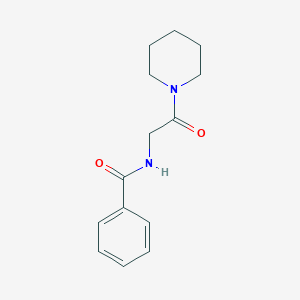
![(2E)-2-[(2E)-2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,3-benzoxazin-4-one](/img/structure/B260981.png)
![N-{2-[di(4-morpholinyl)methyl]-4-nitrophenyl}-4-methylbenzenesulfonamide](/img/structure/B260986.png)
![2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B260992.png)
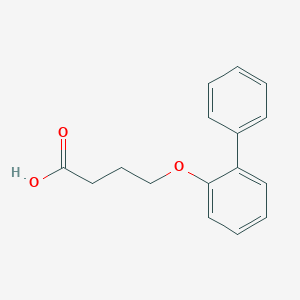
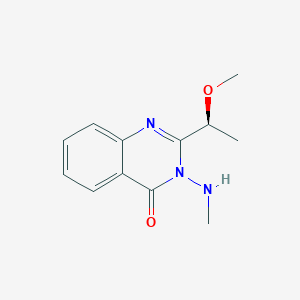
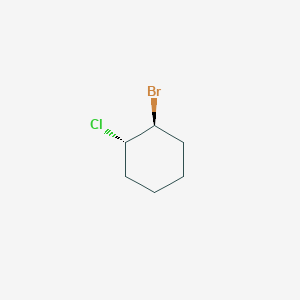
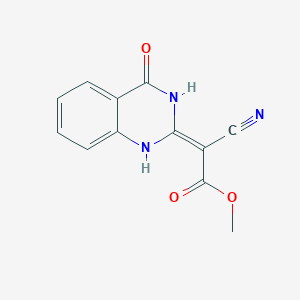
![1-Methyl-2-[2-(2,4,6-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B261003.png)
